molecular formula C9H17ClN2O B2361571 1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride CAS No. 2470435-60-8

1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride

Cat. No.: B2361571
CAS No.: 2470435-60-8
M. Wt: 204.7
InChI Key: SYKSBFNOXZSBKG-UHFFFAOYSA-N
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Description

1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpyrimidine with oxirane in the presence of a strong acid catalyst to form the oxolane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidines and oxolanes, which can exhibit different chemical and biological properties.

Scientific Research Applications

1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit key enzymes in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-(oxolan-2-yl)-4H-pyrimidine: Lacks the dihydro component, leading to different chemical reactivity and biological activity.

    2-(Oxolan-2-yl)-4H-pyrimidine: Does not have the methyl group, which can affect its binding affinity to molecular targets.

    1-Methyl-4H-pyrimidine: Lacks the oxolane ring, resulting in different physical and chemical properties.

Uniqueness

1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride is unique due to its fused ring structure, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine; hydrochloride is a heterocyclic compound notable for its unique fused ring structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : 1-methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine; hydrochloride
  • Molecular Formula : C9H16N2O·ClH
  • Molecular Weight : 194.69 g/mol

1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine; hydrochloride exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator of these targets, influencing various metabolic pathways. For instance, it has been shown to inhibit key enzymes involved in cellular metabolism, which can lead to therapeutic effects in certain disease models.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The compound has also been explored for its anticancer activity. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa). The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest at specific phases.

Enzyme Inhibition

Recent studies have focused on the compound's ability to inhibit specific enzymes such as topoisomerase I. This inhibition is critical as it can prevent DNA replication in cancer cells, thereby enhancing its potential as an anticancer agent. Molecular docking studies have supported these findings by illustrating the binding affinity of the compound to the enzyme's active site.

Case Studies

  • Anticancer Activity : A study evaluated the effects of 1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine; hydrochloride on HCT-116 and HeLa cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity (IC50 = 12 µM for HCT-116) .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .

Comparative Analysis

To understand the uniqueness of 1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine; hydrochloride relative to similar compounds, a comparison table is presented below:

Compound NameStructureBiological ActivityUnique Features
1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine; HClStructureAntimicrobial, AnticancerFused ring structure enhances reactivity
1-Methyl-4H-pyrimidineStructureLimited biological activityLacks oxolane ring
2-(Oxolan-2-yl)-4H-pyrimidineStructureModerate activityAbsence of methyl group affects binding

Properties

IUPAC Name

1-methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-11-6-3-5-10-9(11)8-4-2-7-12-8;/h8H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKSBFNOXZSBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C2CCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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